molecular formula C16H12ClN3O2 B11366381 5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366381
M. Wt: 313.74 g/mol
InChI Key: WGBBCSFNWSYQIQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction involving 3-methylpyridine and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyridinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of oxides of the methylpyridinyl group.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Introduction of various substituents on the chlorophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(2-pyridinyl)-1,2-oxazole-3-carboxamide: Similar structure but with a different pyridinyl group.

    5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-4-carboxamide: Similar structure but with a different oxazole ring position.

    5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-3-2-8-18-15(10)19-16(21)13-9-14(22-20-13)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,18,19,21)

InChI Key

WGBBCSFNWSYQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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